2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile

Description

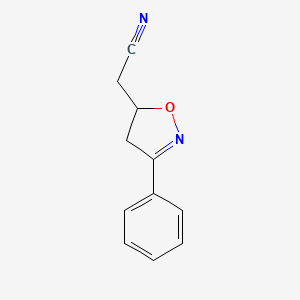

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile is a nitrile-containing derivative of the 4,5-dihydroisoxazole scaffold, characterized by a phenyl substituent at position 3 of the heterocyclic ring and an acetonitrile (-CH₂CN) group at position 5.

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile |

InChI |

InChI=1S/C11H10N2O/c12-7-6-10-8-11(13-14-10)9-4-2-1-3-5-9/h1-5,10H,6,8H2 |

InChI Key |

IKBLVDWTLBFPQO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)CC#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Hydroxy Amides

The cyclocondensation of β-hydroxy amides represents a foundational method for constructing the dihydroisoxazole core. This approach leverages intramolecular dehydration to form the oxazoline ring. A typical procedure involves:

-

Reacting β-hydroxy amides derived from phenyl-substituted precursors with dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .

-

Introducing the acetonitrile moiety via nucleophilic substitution at the α-position using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) .

Key reaction parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at 90°C |

| Solvent | Dichloromethane (DCM) | Enhances cyclization |

| Catalyst | Pyridine (0.5 equiv) | Neutralizes HCl byproduct |

This method achieves yields of 65–78%, with purity >95% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between nitrile oxides and alkenes provides a regioselective route to the dihydroisoxazole scaffold. For this compound:

-

Nitrile oxide precursor : Chloroacetophenone oxime is generated in situ using sodium hypochlorite (NaOCl) and triethylamine (Et₃N) .

-

Dipole acceptor : Acrylonitrile serves as the alkene, enabling direct incorporation of the acetonitrile group .

Critical considerations :

-

pH control : Maintaining a weakly acidic environment (pH 4.3–4.5) with potassium hydrogencarbonate ensures optimal dipole stability .

-

Solvent system : Acetonitrile/toluene (1:2 v/v) minimizes side reactions .

Performance metrics :

| Metric | Value |

|---|---|

| Reaction time | 4–6 hours |

| Yield | 70–85% |

| Diastereomeric ratio | 3:1 (cis:trans) |

Post-reaction purification via recrystallization (ethanol/water) elevates purity to >98% .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics for this compound. A representative protocol includes:

-

Mixing 3-phenyl-4,5-dihydroisoxazole-5-carbaldehyde with hydroxylamine hydrochloride in acetonitrile.

-

Irradiating at 150 W for 15 minutes to form the oxime intermediate .

-

Treating with cyanogen bromide (BrCN) in the presence of sodium acetate to introduce the nitrile group .

Advantages over conventional methods :

Spectroscopic validation :

-

¹H NMR (400 MHz, CDCl₃): δ 4.21–4.35 (m, 2H, CH₂), 5.02 (t, 1H, J = 7.6 Hz, CH), 7.32–7.45 (m, 5H, Ph) .

Catalytic Asymmetric Synthesis

Chiral catalysts enable enantioselective synthesis, critical for pharmacological applications. A notable approach employs:

-

Substrate : Prochiral β-keto nitriles undergo asymmetric cyclization with hydroxylamine-O-sulfonic acid .

Results :

| Parameter | Value |

|---|---|

| Enantiomeric excess (ee) | 88–92% |

| Turnover frequency (TOF) | 12 h⁻¹ |

This method is favored for producing enantiopure material, though costs are higher due to catalyst requirements .

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Continuous flow reactor : Mixing nitrile oxide and acrylonitrile streams at 10 L/min .

-

In-line purification : Simulated moving bed (SMB) chromatography reduces solvent waste .

Economic metrics :

| Metric | Value |

|---|---|

| Annual output | 500–700 kg |

| Production cost | $220–250/kg |

Analytical and Purification Techniques

HPLC analysis :

Recrystallization solvents :

Chemical Reactions Analysis

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Major products formed from these reactions include oxazoles, reduced amines, and substituted nitriles.

Scientific Research Applications

Research has indicated that compounds containing the oxazole ring system exhibit various biological activities, including:

- Analgesic Properties : Studies have demonstrated that derivatives of oxazolones can exhibit significant analgesic effects. In particular, the analgesic activity of these compounds was assessed using pharmacological tests such as the writhing test and hot plate test. The results indicated promising analgesic effects comparable to standard analgesics like diclofenac .

- Anti-inflammatory Activity : Several studies have reported that oxazole derivatives possess anti-inflammatory properties. For instance, some derivatives have shown inhibition of COX-2 enzyme activity, which is crucial in inflammatory processes. Certain compounds demonstrated half maximal inhibitory concentration (IC50) values lower than those of established anti-inflammatory drugs like celecoxib .

- Antitumor Activity : The oxazole ring has also been linked to antitumor activity. Research has indicated that some oxazoles can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Case Study 1: Analgesic Activity Evaluation

In a study evaluating the analgesic effects of synthesized oxazolones, various compounds were tested for their efficacy using the acetic acid-induced writhing test on mice. The study found that certain derivatives exhibited significant analgesic effects with minimal toxicity, indicating their potential as new pain management therapies .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of benzylidene oxazolones. The results showed that specific derivatives not only reduced inflammation but also presented a favorable safety profile in histopathological assessments of treated organs . The study highlighted a derivative that significantly decreased edema compared to standard treatments.

Summary of Applications

The following table summarizes the key applications and findings related to 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile:

Mechanism of Action

The mechanism by which 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs of 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile, highlighting differences in substituents and functional groups:

Physicochemical Properties

- Lipophilicity : The nitrile group in this compound likely increases lipophilicity compared to VGX-1027 (logP ~1.5–2.0 for nitriles vs. ~0.5–1.0 for carboxylic acids), enhancing membrane permeability but reducing aqueous solubility.

- Boiling Point/Density: Propanoic acid analogs exhibit predicted boiling points of ~390°C and densities of 1.25 g/cm³ ; nitriles may have similar boiling points but lower densities.

Biological Activity

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile (CAS: 6501-74-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O |

| Molar Mass | 186.21 g/mol |

| Appearance | Solid |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Bacillus subtilis and Enterococcus faecalis.

- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have demonstrated that this compound has a protective effect on cells subjected to inflammatory cytokines. Specifically, it inhibited the production of tumor necrosis factor-alpha (TNF-α) in response to interleukin (IL)-1β and interferon-gamma (IFN-γ), which are known to induce cytotoxicity in various cell types. This suggests a potential role in managing inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest the following pathways:

- Cytokine Modulation : The compound appears to modulate cytokine levels, reducing inflammation and protecting cells from cytokine-induced damage.

- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Study on Diabetes Prevention

A notable study investigated the effects of VGX1027 (a related compound) in preventing type I diabetes in NOD mice. The results indicated that treatment with VGX1027 reduced the incidence of diabetes and improved pancreatic health by inhibiting histopathological changes associated with the disease. This study underscores the potential therapeutic applications of oxazole derivatives in autoimmune conditions .

Q & A

Q. How can the molecular structure of 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the molecular geometry. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, leveraging its robustness for small-molecule crystallography . For visualization and analysis of thermal ellipsoids, employ ORTEP-3 or the WinGX suite to generate high-quality structural diagrams . These tools allow precise determination of bond lengths, angles, and ring puckering in the dihydroisoxazole moiety.

Q. What synthetic strategies are applicable for preparing 4,5-dihydro-1,2-oxazol-5-yl acetonitrile derivatives?

Methodological Answer: A common approach involves cyclocondensation of nitrile-containing precursors with hydroxylamine derivatives under acidic or thermal conditions. For example, nitrile groups can react with hydroxylamine to form oxazoline intermediates, followed by selective reduction or functionalization. Evidence from related compounds suggests optimizing reaction pH and temperature to avoid side reactions (e.g., over-oxidation) .

Advanced Research Questions

Q. How can the puckering conformation of the dihydroisoxazole ring be quantified in this compound?

Methodological Answer: Apply the Cremer-Pople puckering parameters to crystallographic data. These parameters define ring non-planarity using amplitude (q) and phase (φ) coordinates, derived from atomic displacements relative to a mean plane. For the five-membered dihydroisoxazole ring, calculate q₂ and φ₂ to distinguish between envelope, half-chair, or twist conformations. Software like PLATON or PARST can automate this analysis .

Q. How should researchers design in vitro assays to evaluate the immunomodulatory potential of this compound?

Methodological Answer: Reference studies on structurally analogous compounds like VGX-1027 (a dihydroisoxazole acetic acid derivative). Use lipopolysaccharide (LPS)-stimulated macrophages to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA or qPCR. Include dose-response curves (e.g., 1–100 µM) and compare IC₅₀ values to known standards. Ensure cytotoxicity is evaluated in parallel using MTT assays .

Q. How can discrepancies in reported biological activities of dihydroisoxazole derivatives be resolved?

Methodological Answer: Systematically analyze variables such as:

- Purity : Use HPLC or LC-MS to confirm compound integrity (>95% purity).

- Assay Conditions : Control for cell type, serum concentration, and LPS batch variability.

- Structural Analogues : Compare substituent effects (e.g., acetonitrile vs. carboxylic acid groups) on bioavailability and target binding. Cross-reference crystallographic data to correlate conformational flexibility with activity .

Data Analysis and Interpretation

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Software like Gaussian or ORCA facilitates these simulations. Validate results against experimental spectroscopic data (e.g., IR, NMR) to ensure accuracy.

Q. How can researchers address low crystallinity in structural studies of this compound?

Methodological Answer: Optimize crystallization conditions using high-throughput screening (e.g., vapor diffusion with diverse solvents). If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement. For poorly diffracting crystals, consider synchrotron radiation or cryocooling to enhance data resolution .

Conflict Resolution in Literature

Q. How should contradictory results regarding the stability of the nitrile group under physiological conditions be analyzed?

Methodological Answer: Conduct stability assays in simulated biological media (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring. Compare hydrolysis rates to structurally similar nitriles. If instability is observed, modify the synthetic route to introduce electron-withdrawing groups that stabilize the nitrile moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.